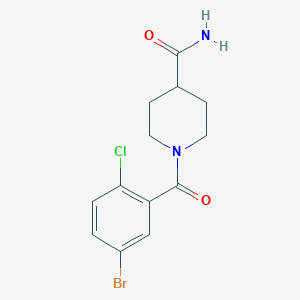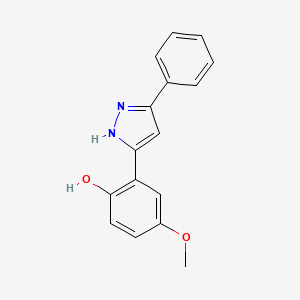![molecular formula C17H13ClN2O4 B5714999 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as BZL101, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. BZL101 belongs to a class of compounds called the benzoylphenylureas, which are known to inhibit the growth of cancer cells.
Mécanisme D'action
The exact mechanism of action of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. Inhibition of the proteasome leads to the accumulation of damaged proteins and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its broad-spectrum anticancer activity. 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and survival.
One limitation of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture. Additionally, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have some toxicity to normal cells, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of new formulations of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid that improve its solubility and reduce its toxicity to normal cells. Another area of interest is the combination of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance.
In addition, there is growing interest in the use of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid as a tool for studying the role of the proteasome in cancer cell growth and survival. Further research in this area could lead to the development of new therapies that target the proteasome and improve outcomes for patients with cancer.
Méthodes De Synthèse
The synthesis of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminobenzophenone in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then reacted with ethyl acetoacetate to form 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid.
Applications De Recherche Scientifique
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its anticancer properties. In preclinical studies, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In clinical studies, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been tested in patients with advanced solid tumors, including breast, ovarian, and prostate cancer. In a phase I clinical trial, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid was found to be well-tolerated and showed promising antitumor activity.
Propriétés
IUPAC Name |
(E)-4-(4-benzamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-13-10-12(19-15(21)8-9-16(22)23)6-7-14(13)20-17(24)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H,20,24)(H,22,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOSIEGOSCOCFJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)





![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)

